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Compound of Interest

Compound Name: Felodipine-d5

Cat. No.: B8135520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine. This stable

isotope-labeled compound is a critical tool in pharmacokinetic studies, serving as an internal

standard for quantitative analysis by mass spectrometry.

Introduction
Felodipine is a dihydropyridine calcium antagonist used in the management of hypertension.[1]

Felodipine-d5 is a deuterated variant of Felodipine, where five hydrogen atoms on the ethyl

ester group have been replaced with deuterium. This isotopic labeling provides a distinct mass

signature, making it an ideal internal standard for bioanalytical assays, ensuring accuracy and

precision in quantifying Felodipine in biological matrices.[2] The synthesis of Felodipine-d5
follows the principles of the Hantzsch dihydropyridine synthesis, a well-established method for

creating this class of compounds.

Synthesis of Felodipine-d5
The synthesis of Felodipine-d5 is achieved through a modified Hantzsch reaction, a one-pot

condensation of an aldehyde, a β-ketoester, and a nitrogen source.[3][4] To introduce the

deuterium label, a deuterated β-ketoester, ethyl acetoacetate-d5, is utilized as a key starting

material.
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Synthesis Pathway
The logical workflow for the synthesis of Felodipine-d5 is outlined below.

Starting Materials

Reaction Product & Purification

2,3-Dichlorobenzaldehyde

Hantzsch Dihydropyridine
Synthesis

Methyl Acetoacetate

Ethyl Acetoacetate-d5

Ammonia Source
(e.g., Ammonium Hydroxide)

Crude Felodipine-d5 Purification
(Crystallization) Felodipine-d5

Click to download full resolution via product page

Synthesis pathway for Felodipine-d5.

Experimental Protocol
The following is a representative experimental protocol for the synthesis of Felodipine-d5
based on the principles of the Hantzsch reaction.[4]

Materials:

2,3-Dichlorobenzaldehyde

Methyl acetoacetate

Ethyl acetoacetate-d5

Ammonium hydroxide (25% in water)
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Ethanol

Glacial acetic acid

Procedure:

In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in ethanol.

To this solution, add methyl acetoacetate (1 equivalent), ethyl acetoacetate-d5 (1

equivalent), and a catalytic amount of glacial acetic acid.

Add ammonium hydroxide (1.2 equivalents) dropwise to the stirred solution.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The crude product will precipitate out of the solution. Collect the solid by filtration.

Purify the crude Felodipine-d5 by recrystallization from a suitable solvent system, such as

ethanol/water, to yield the final product.

Characterization of Felodipine-d5
The synthesized Felodipine-d5 must be thoroughly characterized to confirm its identity, purity,

and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass

Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of synthesized

Felodipine-d5.
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Characterization workflow for Felodipine-d5.

Mass Spectrometry
Mass spectrometry is a crucial technique for confirming the successful incorporation of

deuterium atoms and determining the molecular weight of Felodipine-d5.

Expected Mass Spectrometry Data

Parameter Value Reference

Molecular Formula C₁₈H₁₄D₅Cl₂NO₄ N/A

Molecular Weight 389.28 N/A

[M+H]⁺ (m/z) 390.1

Major Fragment Ion (m/z) 343.1 (loss of C₂D₅OH)

Note: The m/z values are predicted based on the non-deuterated Felodipine, which has a

molecular weight of 384.25 and an [M+H]⁺ of 385.1. The major fragment corresponds to the

loss of ethanol.
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Experimental Protocol for LC-MS/MS Analysis

Sample Preparation: Prepare a dilute solution of Felodipine-d5 in a suitable solvent such as

methanol or acetonitrile.

Chromatographic Separation:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic

acid.

Flow Rate: 0.5 mL/min.

Injection Volume: 5 µL.

Mass Spectrometric Detection:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Scan Mode: Full scan to determine the parent ion and product ion scan to observe

fragmentation.

Collision Energy: Optimized to induce fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity of the molecule and the

specific location of the deuterium labels.

Expected NMR Data

The ¹H NMR spectrum of Felodipine-d5 is expected to be very similar to that of Felodipine,

with the notable absence of the signals corresponding to the ethyl ester group (a quartet at

~4.0 ppm and a triplet at ~1.2 ppm). The presence of residual, partially deuterated species may

result in significantly attenuated and complex multiplets in these regions. The ¹³C NMR

spectrum will also be similar to that of Felodipine, with the signals for the ethyl group carbons

appearing as multiplets due to C-D coupling.
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¹H NMR (CDCl₃)
Chemical Shift (δ,

ppm)
Multiplicity Assignment

NH ~5.8 s
NH of dihydropyridine

ring

H-4 ~5.0 s CH at position 4

Ar-H 7.0-7.2 m Aromatic protons

OCH₃ ~3.6 s Methyl ester protons

CH₃ ~2.3 s
Methyl groups at

positions 2 and 6

¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment

C=O ~167 Ester carbonyls

C-Ar 125-148 Aromatic carbons

C-2, C-6 ~145 Dihydropyridine ring

C-3, C-5 ~103 Dihydropyridine ring

OCH₃ ~51 Methyl ester carbon

C-4 ~39 CH at position 4

CH₃ ~19
Methyl groups at positions 2

and 6

Note: The chemical shifts are approximate and based on data for non-deuterated Felodipine.

Experimental Protocol for NMR Analysis

Sample Preparation: Dissolve an accurately weighed amount of Felodipine-d5 in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

²H NMR: (Optional) Acquire a deuterium NMR spectrum to directly observe the deuterium

signals.

Conclusion
This technical guide outlines the synthesis and characterization of Felodipine-d5. The modified

Hantzsch synthesis provides a reliable route to this valuable internal standard. Comprehensive

characterization using mass spectrometry and NMR spectroscopy is paramount to ensure the

identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability

for use in demanding bioanalytical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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